molecular formula C7H13F2NO B14771162 (5,5-Difluoro-1-methylpiperidin-3-yl)methanol

(5,5-Difluoro-1-methylpiperidin-3-yl)methanol

Cat. No.: B14771162
M. Wt: 165.18 g/mol
InChI Key: LLGQWJYUBYAJNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (5,5-Difluoro-1-methylpiperidin-3-yl)methanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoro-1-methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various piperidine derivatives .

Scientific Research Applications

(5,5-Difluoro-1-methylpiperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5,5-Difluoro-1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5-Difluoro-1-methylpiperidin-3-yl)methanol is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 5-position and a hydroxyl group at the 3-position makes it distinct from other piperidine derivatives .

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

(5,5-difluoro-1-methylpiperidin-3-yl)methanol

InChI

InChI=1S/C7H13F2NO/c1-10-3-6(4-11)2-7(8,9)5-10/h6,11H,2-5H2,1H3

InChI Key

LLGQWJYUBYAJNU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC(C1)(F)F)CO

Origin of Product

United States

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